Methyl 4-hydroxy-1H-indole-6-carboxylate
Overview
Description
“Methyl 4-hydroxy-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 77140-48-8 . It has a molecular weight of 191.19 and its linear formula is C10H9NO3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to a pyrrole ring, which is a characteristic structure of indole compounds . The compound also contains a carboxylate group attached to the 6-position and a hydroxy group attached to the 4-position of the indole ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, indole derivatives are known to undergo a variety of chemical reactions. These include electrophilic substitution at the C3 position, nucleophilic substitution at the nitrogen atom, and reactions involving the carboxylate and hydroxy groups .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a boiling point of 435.5°C at 760 mmHg and a melting point of 148-149°C . The compound is sealed in dry and stored at room temperature .Scientific Research Applications
Synthesis of Conformationally Constrained Tryptophan Derivatives
Novel tryptophan analogues such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclooct[cd]indole-4-carboxylate have been designed and synthesized. These derivatives, featuring a ring that bridges the α-carbon and the 4-position of the indole ring, are used for peptide/peptoid conformation elucidation studies. This synthesis limits the conformational flexibility of the side chain, facilitating further derivatization for detailed structural analysis (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Study of Eumelanin Synthesis
A compound suited for studying the structure-function relationships in eumelanin synthesis, N-methyl-5-hydroxy-6-methoxy-indole (MHMI), has been synthesized. MHMI, by having key functional groups placed strategically on the indole framework, allows for the isolation and characterization of dimer bound exclusively in the 4-4' positions. This contributes significantly to understanding eumelanin photochemistry and the impact of functional group addition on vibrational spectra (Perales & Vidal, 2007).
Fluorescent and Infrared Probes for Hydration Environments
Tryptophan derivatives, including ester-derivatized indoles, have been utilized as biological probes. Methyl indole-4-carboxylate, for instance, emits at 450 nm with a long fluorescence lifetime, showcasing its potential as a fluorescent probe for studying local protein environments. The spectroscopic properties of these derivatives provide a basis for selecting suitable probes for experimental and computational modeling studies (Huang, You, Ran, Fan, & Zhang, 2018).
Synthesis of Indole-Fused Heterocycles
Methyl 3-hydroxyindole-2-carboxylate has been used to study the regioselectivity of alkylations, showcasing its potential in the synthesis of pyrimidine and other indole-fused heterocycles. This work emphasizes the compound's utility in creating compounds of potential medicinal interest, illustrating the versatility of indole derivatives in synthetic chemistry (Bourlot & Mérour, 1995).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
Indole derivatives, including “Methyl 4-hydroxy-1H-indole-6-carboxylate”, have immense potential for further exploration due to their diverse biological activities . They can be synthesized in a variety of ways and modified to enhance their biological activity and reduce their toxicity. Future research could focus on developing new synthetic methods and exploring the potential therapeutic applications of these compounds .
Mechanism of Action
Target of Action
Methyl 4-hydroxy-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
methyl 4-hydroxy-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-4-8-7(2-3-11-8)9(12)5-6/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLHTEHHXRJHKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545779 | |
Record name | Methyl 4-hydroxy-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77140-48-8 | |
Record name | Methyl 4-hydroxy-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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